Ethyl 5-butyl-1H-pyrrole-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl 5-butyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-5-6-10-7-9(8-12-10)11(13)14-4-2/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
SZSYDYYUZLPFJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CN1)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5 Butyl 1h Pyrrole 3 Carboxylate and Its Analogues
Classical Pyrrole (B145914) Synthesis Approaches and Modern Adaptations
Traditional methods for pyrrole synthesis, while foundational, often involve multiple steps or harsh conditions. semanticscholar.org Modern adaptations have focused on improving efficiency, yield, and environmental compatibility.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a widely utilized reaction that constructs the pyrrole ring from an α-amino-ketone and a compound with an electron-withdrawing group, such as a β-ketoester. wikipedia.org The reaction typically proceeds at room temperature with zinc and acetic acid as catalysts. wikipedia.org A significant challenge is the instability of α-amino-ketones, which readily self-condense and are therefore prepared in situ. The common method for this in situ preparation involves the reduction of an α-oximino-ketone using zinc dust. wikipedia.org
For the synthesis of Ethyl 5-butyl-1H-pyrrole-3-carboxylate, the required starting materials would be ethyl acetoacetate and α-amino-hexanal. The general and specific reactants are outlined below.
| General Reactant | Specific Reactant for Target Compound | Role in Final Product |
| α-Amino-ketone | α-Amino-hexanal | Provides the butyl group at C5 and the N-H |
| β-Ketoester | Ethyl acetoacetate | Provides the ethyl carboxylate at C3 and other ring atoms |
The reaction proceeds through the condensation of the amine and ketone functionalities, followed by cyclization and dehydration to form the aromatic pyrrole ring.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is arguably the most straightforward method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan derivatives. organic-chemistry.orguctm.edu
The mechanism involves the formation of a hemiaminal by the attack of the amine on one of the carbonyl groups. This is followed by a cyclization step where the amine attacks the second carbonyl, and subsequent dehydration yields the pyrrole. uctm.edualfa-chemistry.com Although efficient, a limitation of the traditional Paal-Knorr synthesis can be the requirement for harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups. rgmcet.edu.in
Modern modifications have introduced various milder catalysts to promote the condensation. rgmcet.edu.in
| Catalyst Type | Example | Conditions |
| Lewis Acid | MgI₂ etherate | Not specified |
| Brønsted Acid | Saccharin | Not specified |
| Heterogeneous | Silica sulfuric acid | Room temperature, solvent-free |
| Iodine | I₂ | Room temperature, solvent-free |
These advancements have made the Paal-Knorr synthesis a more versatile and environmentally friendly route to a wide range of substituted pyrroles. rgmcet.edu.in
Hantzsch Pyrrole Synthesis and Continuous Flow Methodologies
The Hantzsch pyrrole synthesis involves a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgnih.gov While effective, this method has historically been somewhat underutilized, as it can result in low yields in conventional batch syntheses. nih.gov
The mechanism begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. An intramolecular cyclization followed by dehydration yields the final substituted pyrrole product. wikipedia.org
A significant modern adaptation of the Hantzsch synthesis is its implementation in continuous flow microreactor systems. syrris.comacs.org This approach offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and often higher yields. wikipedia.org In one study, a continuous flow process for pyrrole-3-carboxylic acid derivatives was developed where the HBr byproduct generated during the reaction was utilized in situ to hydrolyze a tert-butyl ester, demonstrating a highly efficient, one-step synthesis directly from commercial starting materials. nih.govsyrris.com
Table comparing Batch vs. Continuous Flow Hantzsch Synthesis
| Method | Yield | Reaction Time | Key Advantages |
|---|---|---|---|
| In-Flask (Batch) | 40% | Not specified | Simpler setup for single reactions |
Multicomponent Reaction (MCR) Strategies for Pyrrole Ring Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. nih.gov They are particularly powerful for generating libraries of structurally diverse molecules like pyrrole derivatives.
Microwave-Assisted MCRs for Substituted Pyrrole-3-carboxylates
The integration of microwave irradiation with MCRs has emerged as a powerful tool in modern organic synthesis. nih.govrsc.org Microwave heating can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.gov
For the synthesis of tetra-substituted pyrroles, a microwave-assisted four-component reaction has been reported using an aldehyde, an amine, a 1,3-diketone, and nitromethane. nih.gov This approach highlights the efficiency of combining MCRs with microwave assistance.
Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating | 3 hours | Not specified |
This significant reduction in reaction time and improvement in yield underscores the advantage of microwave-assisted protocols in the synthesis of complex heterocyclic systems like substituted pyrrole-3-carboxylates. nih.gov
Solvent-Free Synthetic Conditions for Pyrrole Derivatives
The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and environmental impact. Several classical pyrrole syntheses have been adapted to run under solvent-free or "neat" conditions.
One such example is a modified Paal-Knorr synthesis that uses a catalytic amount of iodine at room temperature. This method proceeds efficiently for a variety of aliphatic and aromatic amines, yielding N-substituted pyrroles in short reaction times and with exceptional yields without the need for a solvent. rgmcet.edu.in Another approach involves the synthesis of multifunctionalized pyrroles under solvent- and catalyst-free conditions simply by grinding the reactants together, representing a highly environmentally benign methodology. semanticscholar.org
Examples of Solvent-Free Conditions for Pyrrole Synthesis
| Methodology | Catalyst | Conditions | Reference |
|---|---|---|---|
| Paal-Knorr variant | I₂ | Room Temperature | rgmcet.edu.in |
| Three-component reaction | None (Grinding) | Room Temperature | semanticscholar.org |
These solvent-free strategies offer practical and eco-friendly alternatives for the construction of pyrrole derivatives.
Base-Mediated Ynone-Isocyanide [3+2] Cycloaddition to Substituted Pyrroles
A transition-metal-free, base-promoted one-pot synthesis provides a general and efficient method for preparing 2,3,4-trisubstituted 1-H-pyrroles. rsc.orgrsc.org This reaction proceeds through a [3+2] cycloaddition of ynones and isocyanides. rsc.org The key advantages of this methodology include its operational simplicity, atom economy, and tolerance of various functional groups, allowing for a broad substrate scope. rsc.org
The proposed mechanism begins with the base-mediated formation of a carbanion from the isocyanide. This carbanion then attacks the ynone, initiating a cascade of events that leads to the cyclized pyrrole product. rsc.org The reaction is notable for avoiding the use of transition metals, which offers environmental and economic benefits. rsc.org This method has been successfully applied to gram-scale synthesis and the creation of more complex structures like bis-pyrroles. rsc.orgtechnion.ac.il
| Reactants | Base | Conditions | Product Type | Yield |
| Ynone, Isocyanide | K3PO4 | DMSO, 140 °C, 12 h, N2 | 2,3,4-trisubstituted 1-H-pyrroles | Good to Excellent |
| Furyl/Thienyl Ynones, Isocyanoacetates | Base | Mild | Functionalized Pyrroles | 84-90% rsc.org |
| Ynone, Isocyanide | Base | One-pot | 1,3-bis-pyrroles | Achieved rsc.org |
Specific Synthetic Routes for Butyl-Substituted Pyrrole Carboxylates and Related Structures
The introduction of specific substituents, such as a butyl group at the C5 position and a carboxylate at C3, requires tailored synthetic approaches. These can involve building the ring with the desired substitution pattern or functionalizing a pre-existing pyrrole core.
The reaction between enaminones and α-haloketones is a classical approach to constructing the pyrrole ring, often considered a variation of the Hantzsch pyrrole synthesis. researchgate.net Enaminones serve as versatile precursors in pyrrole synthesis due to their reactivity as Michael acceptors. nih.gov In this method, the enaminone provides a three-atom component (C-C-N), while the α-haloketone supplies the remaining two carbon atoms for the five-membered ring. The initial reaction typically involves the alkylation of the enamine nitrogen or α-carbon, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrrole ring. This method is valuable for producing polysubstituted pyrroles with a predictable substitution pattern based on the structures of the starting materials. A four-component reaction involving primary amines, diketene, and nitrostyrene can also generate highly functionalized pyrrole derivatives via an enaminone intermediate. organic-chemistry.org
For the specific synthesis of C5-alkylated pyrroles, palladium-catalyzed direct C-H alkylation is a powerful and regioselective method. sci-hub.senih.gov This technique is particularly effective for electron-deficient pyrrole derivatives, such as ethyl pyrrole-2-carboxylate. sci-hub.se The reaction employs a Pd(II) catalyst and norbornene as a co-catalyst to selectively introduce an alkyl group at the C5 position using common primary alkyl bromides (e.g., 1-bromobutane to introduce a butyl group). sci-hub.se
This process overcomes the limitations of traditional alkylation methods, which often result in mixtures of regioisomers. sci-hub.se The directing effect of the electron-withdrawing ester group, which typically directs electrophilic substitution to the C4 position, is overridden by the palladium catalyst, ensuring high regioselectivity for the C5 position. sci-hub.se The reaction is believed to proceed through a Pd(II)-catalyzed, norbornene-mediated C-H activation pathway. nih.govtum.de
| Pyrrole Substrate | Alkylating Agent | Catalyst System | Key Feature | Product |
| Ethyl pyrrole-2-carboxylate | 1-Bromobutane | Pd(II) / Norbornene | Overcomes directing effect of ester | Ethyl 5-butyl-1H-pyrrole-2-carboxylate sci-hub.se |
| 2,3-disubstituted pyrroles | Primary alkyl bromides | Pd(II) / Norbornene | High C5 regioselectivity | C5-alkylated 2,3-disubstituted pyrroles sci-hub.setum.de |
Functionalized pyrroles, such as formylpyrroles, are valuable intermediates for further elaboration. researchgate.net For instance, a pyrrole-2-carboxylate can be converted into a 2-formylpyrrole. This transformation typically involves multiple steps, such as hydrolysis of the ester, decarboxylation, and subsequent formylation. researchgate.net An alternative, more direct route involves the reduction of 2-thionoester pyrroles using Raney® nickel to yield the corresponding 2-formylpyrrole in a single step. researchgate.net
Once formed, the formyl group can be used to build more complex structures. It can undergo various reactions, such as Wittig-type olefination to extend a carbon chain, reductive amination to introduce nitrogen-containing substituents, or oxidation to a carboxylic acid. This versatility allows for the strategic modification of the pyrrole scaffold after the core ring has been synthesized.
Selective functionalization of the pyrrole ring is crucial for accessing target molecules with specific substitution patterns. The electron-rich nature of the pyrrole ring often requires the use of protecting groups on the nitrogen atom to prevent side reactions and control regioselectivity. nih.gov
Common strategies include:
Acylation : N-alkoxycarbonyl protected pyrroles can be selectively acylated at the C2 position using carboxylic acids activated with a sulfonic acid anhydride. nih.gov This method avoids diacylation, even with an excess of the carboxylic acid. nih.gov
Halogenation : Electrophilic halogenating agents like N-chlorosuccinimide can be used to introduce halogen atoms onto the pyrrole ring. nih.gov The position of halogenation can be influenced by existing substituents and reaction conditions.
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyura coupling, are effective for forming C-C bonds. mdpi.com By using a brominated pyrrole precursor, various aryl or other groups can be introduced onto the ring. The use of a robust protecting group on the pyrrole nitrogen, such as SEM (2-(trimethylsilyl)ethoxymethyl), is often necessary to ensure stability under the reaction conditions. mdpi.com
Advanced Purification and Isolation Techniques in Pyrrole Synthesis
The purification of pyrrole derivatives from crude reaction mixtures is a critical step to obtain products of high purity. A common challenge is the removal of structurally similar impurities, such as pyrrolidines. google.com
One effective method involves treating the crude pyrrole mixture with an acid or an activated carboxylic acid derivative. google.com This treatment converts basic impurities, like pyrrolidines, into non-volatile salts. The desired pyrrole can then be separated by distillation under reduced pressure and at a bottom temperature up to 160°C. google.com For instances where the water content needs to be particularly low, heating the crude mixture with an activated carboxylic acid derivative to form amides with impurities, followed by distillation, can achieve a water content below 0.1%. google.com
In addition to distillation, other standard and advanced techniques are employed:
Chromatography : Flash column chromatography is widely used for the separation of pyrrole derivatives from reaction byproducts and unreacted starting materials. nih.gov
Crystallization : For solid compounds, recrystallization from an appropriate solvent system is a powerful technique for achieving high purity.
Sublimation : For certain stable, solid pyrroles, sublimation can be used as a purification method, although it is generally more complex for large-scale operations. google.com
Spectroscopic and Structural Characterization of Ethyl 5 Butyl 1h Pyrrole 3 Carboxylate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like substituted pyrroles. researchgate.netslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.
¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule and their connectivity. For Ethyl 5-butyl-1H-pyrrole-3-carboxylate, the ¹H NMR spectrum exhibits characteristic signals for the protons of the butyl group, the ethyl ester, and the pyrrole (B145914) ring.
The chemical shifts (δ) are influenced by the electronic environment of the protons. The pyrrole ring protons are typically found in the aromatic region, with their exact positions depending on the substituent pattern. ipb.pt The N-H proton of the pyrrole ring often appears as a broad singlet at a downfield chemical shift (typically δ 8.0-9.0 ppm), the position of which can be solvent-dependent. acs.org The two non-equivalent protons on the pyrrole ring (at positions 2 and 4) would appear as distinct signals, likely doublets or multiplets, due to coupling with each other and with the N-H proton. researchgate.net
The protons of the ethyl ester group give rise to a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. Similarly, the butyl group at the 5-position shows characteristic signals: a triplet for the terminal methyl group, a triplet for the α-methylene group adjacent to the pyrrole ring, and multiplets for the two internal methylene groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on known values for analogous structures such as Ethyl 4-iso-butyl-1H-pyrrole-3-carboxylate and other substituted pyrroles. acs.orgrsc.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrole N-H | 8.0 - 9.0 | br s | - |
| Pyrrole C2-H | ~7.4 | d | ~2-3 |
| Pyrrole C4-H | ~6.5 | d | ~2-3 |
| Ester -OCH₂CH₃ | ~4.2 | q | ~7.1 |
| Butyl α-CH₂ | ~2.6 | t | ~7.5 |
| Butyl β, γ-CH₂ | 1.3 - 1.7 | m | - |
| Ester -OCH₂CH₃ | ~1.3 | t | ~7.1 |
| Butyl δ-CH₃ | ~0.9 | t | ~7.3 |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and electronic environment.
The carbonyl carbon of the ethyl ester is the most downfield signal, typically appearing around δ 165 ppm. acs.org The four carbons of the pyrrole ring resonate in the aromatic region (δ 110-140 ppm). The carbons of the ethyl and butyl substituents appear in the upfield aliphatic region. The chemical shifts are sensitive to the nature of the substituents and their positions on the pyrrole ring. ipb.ptresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on known values for analogous structures. acs.orgrsc.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester C=O | ~165 |
| Pyrrole C5 | ~136 |
| Pyrrole C2 | ~125 |
| Pyrrole C3 | ~118 |
| Pyrrole C4 | ~114 |
| Ester -OCH₂CH₃ | ~60 |
| Butyl α-CH₂ | ~35 |
| Butyl β-CH₂ | ~31 |
| Butyl γ-CH₂ | ~22 |
| Ester -OCH₂CH₃ | ~14.5 |
| Butyl δ-CH₃ | ~14.0 |
For more complex pyrrole structures or for unambiguous assignment of all signals, advanced multidimensional NMR techniques are employed. ipb.ptdiva-portal.org
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent in the molecular structure. It would confirm the connectivity within the ethyl and butyl groups and the coupling between the pyrrole ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each proton signal to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. This can provide valuable information about the preferred conformation of the molecule in solution.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org
For this compound, the IR spectrum would display several characteristic absorption bands:
N-H Stretch: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹, characteristic of the N-H bond in the pyrrole ring. nih.govresearchgate.net
C-H Stretches: Absorption bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl (butyl and ethyl) groups. Aromatic sp² C-H stretching from the pyrrole ring may appear just above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is a definitive indicator of the carbonyl group of the ethyl ester. rsc.orgnih.gov The exact position is influenced by conjugation with the pyrrole ring.
C-N and C-C Stretches: Vibrations for C-N and C-C bonds within the pyrrole ring typically appear in the 1400-1600 cm⁻¹ region.
C-O Stretch: The C-O single bond of the ester group will show a strong absorption band in the 1100-1300 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound Data are based on typical values for pyrrole-2-carboxylates and related esters. rsc.orgaip.org
| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) |
| N-H Stretching | Pyrrole N-H | 3300 - 3400 |
| C-H Stretching (sp³) | Alkyl groups | 2850 - 2960 |
| C=O Stretching | Ester Carbonyl | 1680 - 1720 |
| C=C and C-N Stretching | Pyrrole Ring | 1400 - 1600 |
| C-O Stretching | Ester | 1100 - 1300 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. acs.orgmdpi.com
For this compound (C₁₁H₁₉NO₂), the molecular weight is 197.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 197. The fragmentation of nitrogen heterocycles can be complex, but some predictable pathways exist. publish.csiro.auacs.orgarkat-usa.org
Common fragmentation patterns for this molecule would likely include:
Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z 152 ([M - 45]⁺), corresponding to the acylium ion.
Loss of the ethyl group (-C₂H₅): Cleavage of the ethyl group from the ester would lead to a peak at m/z 168 ([M - 29]⁺).
Cleavage of the butyl chain: The butyl side chain can undergo fragmentation, leading to the loss of alkyl radicals. A prominent fragmentation is often the loss of a propyl radical (•C₃H₇) via McLafferty rearrangement or simple cleavage, resulting in a peak at m/z 154 ([M - 43]⁺).
Ring fragmentation: The pyrrole ring itself can fragment, although this often results in lower intensity peaks compared to the cleavage of substituents.
High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the calculation of the exact molecular formula and confirming the elemental composition. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. researchgate.net This technique yields accurate information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs in the crystal lattice. cambridge.org
For this compound, an X-ray crystal structure would confirm the planarity of the pyrrole ring. It would also reveal the orientation of the ethyl carboxylate and butyl substituents relative to the ring. Studies on similar substituted pyrroles have shown that the substituent groups may be twisted out of the plane of the heterocyclic ring to minimize steric hindrance. cambridge.org
Analysis of Molecular Geometry and Conformation
The molecular geometry of pyrrole derivatives, including this compound, is characterized by the central pyrrole ring. In many analogues, the non-hydrogen atoms of the core structure are observed to be approximately planar. For instance, in Ethyl 5-methyl-1H-pyrrole-2-carboxylate, the root-mean-square (r.m.s.) deviation of non-hydrogen atoms from their best plane is a mere 0.031 Å. nih.gov Similarly, the molecule of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is also reported to be nearly planar, with an r.m.s. deviation of 0.038 Å for its non-hydrogen atoms. nih.gov
Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)
The crystal structures of pyrrole carboxylate analogues are consolidated by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. A recurring motif is the formation of centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds. nih.govresearchgate.net This interaction typically occurs between the pyrrole N-H group (donor) and a carbonyl oxygen atom from the ester or another substituent on an adjacent molecule (acceptor), creating a stable R²₂(10) ring motif. researchgate.net
Beyond these primary dimer formations, weaker C—H⋯O hydrogen bonds and other interactions further stabilize the crystal packing, linking molecules into more complex supramolecular architectures. nih.govresearchgate.net For example, in the crystal structure of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a network of both N—H⋯O and C—H⋯O hydrogen bonds helps to establish the crystal packing. nih.gov In other instances, supramolecular aggregation occurs due to off-centric π–π stacking interactions, which, in combination with N—H⋯O and C—H⋯O interactions, can form sinusoidal patterns within the crystal lattice. researchgate.net The interplay of these various forces dictates the final three-dimensional arrangement of the molecules in the solid state.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions within a crystal. This method maps parameters such as the normalized contact distance (d_norm) onto a 3D surface around the molecule, where deep red depressions indicate close intermolecular contacts, such as hydrogen bonds. nih.gov
Analysis of various pyrrole derivatives reveals the relative contributions of different atomic contacts to the total Hirshfeld surface area, providing a quantitative fingerprint of the crystal packing. H···H contacts, arising from interactions between hydrogens on methyl and methylene groups, consistently account for the largest portion of the surface area, often exceeding 40-60%. iucr.orgnih.gov O···H/H···O interactions, corresponding to hydrogen bonds, are also highly significant contributors. iucr.org Other notable interactions include C···H/H···C, C···C, and contacts involving heteroatoms like nitrogen or sulfur, if present. nih.gov
The table below summarizes the percentage contributions of the most prominent intermolecular contacts to the total Hirshfeld surface for several pyrrole analogues.
| Interaction Type | Pyrrolo-thiazine Complex (%) nih.gov | (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate (%) iucr.org | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline (%) nih.gov |
|---|---|---|---|
| H···H | 67.2 | 49.4 | 30.6 |
| O···H / H···O | 18.9 | 20.0 | 24.8 |
| C···H / H···C | 8.9 | 23.2 | 14.4 |
| S···H / H···S | 4.1 | - | 7.3 |
| C···C | - | - | 5.5 |
| N···H / H···N | - | - | 5.6 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined values are then compared against the theoretically calculated percentages based on the proposed molecular formula. This comparison is crucial for validating the empirical formula of a newly synthesized compound.
For this compound, the molecular formula is C₁₁H₁₇NO₂. The theoretical elemental composition can be calculated from its molecular weight (195.26 g/mol ). The expected percentages are then compared with results from combustion analysis to confirm the purity and identity of the compound. For instance, in the characterization of a related heterocyclic compound, Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the found percentages of C, H, and N were reported to be in close agreement with the calculated values, thus confirming its composition. mdpi.com
The table below presents the calculated elemental composition for this compound.
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 67.66 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 8.78 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.17 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.39 |
| Total | 195.262 | 100.00 |
Computational Chemistry and Theoretical Studies of Ethyl 5 Butyl 1h Pyrrole 3 Carboxylate Systems
Quantum Chemical Studies and Bonding Analysis
Atoms in Molecules (AIM) Analysis for Interatomic Interactions
The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical framework used to analyze the electron density of a molecule to characterize the nature of chemical bonds and other interatomic interactions. For a molecule like Ethyl 5-butyl-1H-pyrrole-3-carboxylate, an AIM analysis would focus on identifying bond critical points (BCPs) to understand the strength and nature of covalent and non-covalent interactions.
In related quinolone carboxylic acid derivatives, AIM theory has been employed to investigate intramolecular hydrogen bonds, which are also plausible in this compound between the N-H of the pyrrole (B145914) ring and the carbonyl oxygen of the ethyl carboxylate group. mdpi.com The properties of the electron density at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type. For instance, a higher value of ρ at the BCP of an N-H···O interaction would indicate a stronger hydrogen bond.
Table 1: Representative AIM Parameters for Hydrogen Bonds in Heterocyclic Compounds
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| O-H···O | 0.025 - 0.040 | 0.080 - 0.150 |
| N-H···O | 0.015 - 0.030 | 0.050 - 0.100 |
| C-H···O | 0.005 - 0.015 | 0.020 - 0.060 |
Note: The data in this table is illustrative and based on general findings for similar heterocyclic systems, not specific to this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.
A typical MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to predict their motion. Analysis of the simulation trajectory can reveal stable conformations, the flexibility of the butyl chain and the ethyl carboxylate group, and the formation and breaking of hydrogen bonds with surrounding molecules. In studies of other pyrrole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, showing how the pyrrole core and its substituents interact with amino acid residues in a binding pocket. researchgate.netresearchgate.net
Table 2: Key Observables from a Hypothetical MD Simulation of this compound
| Parameter | Description | Potential Insights |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule, such as the butyl and ethyl chains. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds. | Reveals the strength and dynamics of interactions with solvent or a target protein. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in Rg can indicate conformational changes. |
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a crucial role in modern SAR by predicting the activity of new compounds and guiding the design of more potent molecules.
For a series of compounds related to this compound, SAR studies would involve systematically modifying the structure (e.g., changing the length of the alkyl chain at the 5-position, altering the ester group) and correlating these changes with a measured biological effect. Computational models can help to rationalize these relationships by examining how structural modifications affect properties like electronic distribution, steric hindrance, and binding affinity to a target.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to predict the biological activity of compounds based on their physicochemical properties, known as molecular descriptors.
For a series of 5-alkyl-1H-pyrrole-3-carboxylate derivatives, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. This would involve calculating a variety of molecular descriptors for each compound, such as molecular weight, logP (a measure of lipophilicity), and electronic properties. Statistical methods are then used to build an equation that relates these descriptors to the observed activity. Such models have been successfully applied to various series of pyrrole derivatives to predict their activity as enzyme inhibitors. nih.govnih.govuran.ua
Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrrole Derivatives
| Descriptor Class | Examples | Relevance to Biological Activity |
| Constitutional | Molecular Weight, Number of Rings | Size and overall composition of the molecule. |
| Topological | Wiener Index, Kier & Hall Indices | Describes the connectivity and branching of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule, which can affect binding. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Influences electrostatic interactions and reactivity. |
| Hydrophobic | LogP, Molar Refractivity | Affects how the molecule partitions between aqueous and lipid environments. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.
In the context of this compound, molecular docking could be used to predict its interaction with a specific enzyme or receptor. The process involves generating a three-dimensional model of the compound and placing it into the binding site of the target protein. A scoring function is then used to estimate the binding affinity and rank different binding poses. Docking studies on similar pyrrole-containing compounds have been used to elucidate their binding modes and guide the design of more potent inhibitors. researchgate.netnih.gov
Table 4: Illustrative Molecular Docking Results for a Pyrrole Derivative in an Enzyme Active Site
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | A lower binding energy suggests a more favorable interaction. |
| Interacting Residues | Tyr234, Ser119, Phe356 | Amino acids in the active site that form key interactions with the ligand. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking | The nature of the forces stabilizing the ligand-receptor complex. |
| RMSD from Crystal Structure (Å) | 1.2 | A low RMSD indicates that the docking pose is close to the experimentally determined binding mode. |
Note: The data in this table is hypothetical and serves to illustrate the output of a typical molecular docking study.
Research into Biological Activity of Ethyl 5 Butyl 1h Pyrrole 3 Carboxylate Derivatives
Design and Synthesis of Pyrrole (B145914) Scaffolds for Bioactivity Exploration
The design and synthesis of derivatives of ethyl 5-butyl-1H-pyrrole-3-carboxylate are centered around creating a library of structurally diverse yet related molecules to explore their biological potential. Synthetic strategies are often chosen for their efficiency and ability to introduce a variety of substituents onto the pyrrole ring.
A common approach to synthesizing substituted pyrrole-3-carboxylates is through multicomponent reactions, which allow for the construction of the pyrrole ring in a single step from simple starting materials. The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). acs.org By varying the dicarbonyl compound and the amine, a wide range of substituents can be introduced at different positions of the pyrrole ring. For derivatives of this compound, this could involve using a dicarbonyl precursor that would lead to the formation of the 5-butyl substituent.
Another versatile method is the Hantzsch pyrrole synthesis, which typically involves the reaction of an α-halo ketone with a β-ketoester in the presence of ammonia or a primary amine. This method is particularly useful for producing polysubstituted pyrroles. Modifications to these classical methods, such as using microwave-assisted synthesis, can often lead to improved yields and shorter reaction times.
The design of these derivatives often involves computational approaches, such as quantitative structure-activity relationship (QSAR) studies. These studies aim to correlate the structural features of the molecules with their biological activity, guiding the synthesis of more potent and selective compounds. For example, field-based QSAR (FB-QSAR) can be used to design novel N-pyrrole carboxylic acid derivatives with enhanced anti-inflammatory effects by optimizing interactions with target enzymes. acs.org
Exploration of Diverse Biological Research Areas for Pyrrole Derivatives
The structural versatility of this compound derivatives has prompted their investigation across a wide spectrum of biological activities.
Antimicrobial Activity Research (e.g., Antibacterial, Antifungal Properties)
Pyrrole derivatives are a well-established class of antimicrobial agents. Research has shown that substitutions on the pyrrole ring can significantly influence their activity against various bacterial and fungal strains.
Several studies have focused on pyrrole-3-carboxylic acid derivatives for their antibacterial effects. For example, certain 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues have demonstrated activity against Staphylococcus species. nih.gov The introduction of different substituents allows for the fine-tuning of antimicrobial potency. A series of newly synthesized pyrrole derivatives were screened for their antibacterial activity against E. coli and S. aureus, and for antifungal activity against A. niger and C. albicans. Some of these compounds showed potency that was comparable to or even higher than the standard drugs, ciprofloxacin (B1669076) and clotrimazole. researchgate.netscielo.org.mx
The following table summarizes the antimicrobial activity of some representative pyrrole derivatives:
| Compound ID | Test Organism | Activity (Zone of Inhibition in mm) | Reference |
| 3d | E. coli | 16 | researchgate.netscielo.org.mx |
| 3d | S. aureus | 15 | researchgate.netscielo.org.mx |
| Ciprofloxacin (Standard) | E. coli | 16 | researchgate.netscielo.org.mx |
| Ciprofloxacin (Standard) | S. aureus | 15 | researchgate.netscielo.org.mx |
| 3c | C. albicans | 18 | researchgate.netscielo.org.mx |
| Clotrimazole (Standard) | C. albicans | 16 | researchgate.netscielo.org.mx |
It has been observed that the presence of specific functional groups, such as a 4-hydroxyphenyl ring, can be crucial for antifungal activity against C. albicans. researchgate.netscielo.org.mx Furthermore, some 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamides, which are structurally related to the target compound, have shown significant anti-staphylococcus and antifungal activities. biointerfaceresearch.com
Antioxidant Activity Research and Structure-Antioxidant Relationships
The antioxidant potential of pyrrole derivatives is another area of active investigation. The ability of these compounds to scavenge free radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Studies on new pyrrole hydrazones have demonstrated their antioxidant capabilities. For instance, ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene)-hydrazineyl)-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate was identified as a promising antioxidant with a good safety profile. farmaceut.org The antioxidant activity is often linked to the substitution pattern on the pyrrole ring. For example, in a series of polysubstituted 3-hydroxy-3-pyrroline-2-ones, the derivative 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was found to be the most effective radical scavenger in a DPPH assay. latrobe.edu.auresearchgate.net
The relationship between the structure of pyrrole derivatives and their antioxidant activity is a key focus of this research. The presence of electron-donating groups on the aromatic rings attached to the pyrrole core is generally believed to enhance antioxidant activity.
Enzyme Inhibition Studies (e.g., Tyrosinase, Cyclooxygenases)
Derivatives of this compound have been investigated as inhibitors of various enzymes, including tyrosinase and cyclooxygenases (COX), which are implicated in a range of pathological conditions.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. Several 2-cyanopyrrole derivatives have been synthesized and shown to exhibit potent inhibitory activity against tyrosinase, with some compounds being significantly more potent than the reference inhibitor, kojic acid. nih.gov For example, one derivative, designated as A12, displayed an IC50 value of 0.97 μM, which is approximately 30 times stronger than that of kojic acid (IC50: 28.72 μM). nih.gov
Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Pyrrole-containing compounds have been a focus of research for developing new COX inhibitors with improved selectivity and reduced side effects. scielo.org.mx A study on substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates evaluated their potential as COX inhibitors. nih.gov Several of these compounds demonstrated significant inhibitory activity against both COX-1 and COX-2. acs.orgnih.gov
The following table presents the IC50 values of some pyrrole derivatives against COX-1 and COX-2:
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 4g | 1.83 | 0.41 | acs.orgnih.gov |
| 4h | 0.96 | 0.28 | acs.orgnih.gov |
| 4k | 1.45 | 0.35 | acs.orgnih.gov |
| 4l | 1.92 | 0.43 | acs.orgnih.gov |
| Celecoxib (Standard) | 15.3 | 0.05 | acs.orgnih.gov |
| Ibuprofen (Standard) | 8.7 | 15.2 | acs.orgnih.gov |
These results indicate that specific substitutions on the pyrrole ring can lead to potent and, in some cases, selective COX inhibition.
Antitumor and Anti-Inflammatory Research Paradigms
The antitumor and anti-inflammatory properties of pyrrole derivatives are closely linked to their enzyme-inhibiting activities and other cellular effects.
Antitumor Research: A number of pyrrole derivatives have been synthesized and evaluated for their anticancer potential. For instance, a series of 5-halogenated-7-azaindolin-2-one derivatives incorporating a 2,4-dimethylpyrrole (B27635) moiety have shown potent antitumor activity against a panel of human cancer cell lines. nih.gov One of the most active compounds from this series exhibited IC50 values ranging from 4.49 to 15.39 μM against the tested cell lines, which was more potent than the standard drug Sunitinib in some cases. nih.gov Other research has focused on pyrrole-3-carboxamide derivatives as inhibitors of EZH2 (enhancer of zeste homologue 2), a protein often overexpressed in malignant tumors. rsc.org
Anti-inflammatory Research: The anti-inflammatory activity of pyrrole derivatives is often attributed to their ability to inhibit COX enzymes. nih.gov A synthesized pyrrole ester, AU-5, derived from piperine, has been shown to ameliorate adjuvant-induced arthritis in rats by reducing inflammation and downregulating pro-inflammatory cytokines such as TNF-α and IL-6. bohrium.com This suggests that these compounds can exert their anti-inflammatory effects through multiple mechanisms. In vivo studies have shown that certain fused pyrrole derivatives exhibit significant anti-inflammatory activity, comparable to that of diclofenac. nih.gov
Mechanistic Investigations of Biological Activity at a Molecular Level
Understanding the molecular mechanisms by which these pyrrole derivatives exert their biological effects is crucial for their development as therapeutic agents.
For enzyme inhibitors, molecular docking studies are often employed to predict the binding mode of the compounds within the active site of the target enzyme. In the case of COX inhibitors, these studies can reveal key interactions with amino acid residues, such as Arg120, which can explain the observed inhibitory activity and selectivity. nih.gov For tyrosinase inhibitors, docking studies can elucidate how the compounds interact with the copper ions in the enzyme's active site. nih.gov
In the context of anticancer activity, the mechanisms can be more complex. For example, some pyrrole derivatives have been shown to act as competitive inhibitors of EGFR and VEGFR, two protein kinases involved in cancer progression. nih.gov These compounds can also induce apoptosis in malignant cells. nih.gov The anti-inflammatory actions of certain pyrrole derivatives have been linked to the downregulation of pro-inflammatory cytokines, indicating an interference with cellular signaling pathways. bohrium.com
For antimicrobial pyrrole derivatives, the mechanism of action can involve the inhibition of essential bacterial enzymes. For instance, some pyrrolamide compounds have been found to inhibit the ATPase activity of the GyrB domain of DNA gyrase in Mycobacterium tuberculosis. nih.gov Other potential mechanisms could involve the inhibition of DNA polymerase IIIC or affecting DNA primase. nih.gov
Development of Pyrrole-Based Chemical Probes and Research Tools
The inherent biological activities of the pyrrole scaffold have spurred the development of various chemical probes and research tools to investigate complex biological systems. These tools are instrumental in identifying molecular targets, elucidating mechanisms of action, and visualizing biological processes. While specific research on "this compound" in this context is not extensively documented in publicly available literature, the broader family of pyrrole derivatives serves as a versatile platform for creating sophisticated chemical probes. The development of these tools often involves modifying a bioactive pyrrole core to incorporate reporter groups or reactive functionalities.
A key strategy in developing research tools is to leverage the known inhibitory activities of pyrrole derivatives against specific biological targets. For instance, pyrrole-based compounds that inhibit bacterial efflux pumps of the resistance-nodulation-cell division (RND) superfamily are being explored as tools to study and combat antibiotic resistance. nih.gov These inhibitors can be used to probe the function of efflux pumps and to screen for new antibiotic adjuvants. nih.gov
Fluorescent probes are another significant area of development. By attaching a fluorophore to a pyrrole-based inhibitor, researchers can create probes to visualize the localization and activity of the target enzyme within cells. For example, fluorescent pyrrole-based probes have been developed for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.gov These probes allow for the real-time monitoring of COX-2 activity and can be used in high-throughput screening for new inhibitors. nih.gov
Furthermore, photoaffinity labeling is a powerful technique for identifying the specific protein targets of a bioactive compound. nih.govnih.gov This method involves incorporating a photoreactive group into the pyrrole-based molecule of interest. nih.govnih.gov Upon photoactivation, the probe covalently binds to its target protein, enabling its identification and characterization. nih.govnih.gov This approach is invaluable for deconvoluting the mechanism of action of novel pyrrole derivatives.
The table below summarizes various approaches to developing pyrrole-based chemical probes and research tools, based on the diverse biological activities of the pyrrole scaffold.
| Probe Type | Pyrrole Scaffold Example | Application | Key Features |
| Enzyme Inhibitors | Pyrrole-based RND-type efflux pump inhibitors | Studying antibiotic resistance mechanisms and screening for new drugs. nih.gov | Reverses antibiotic resistance and displays anti-virulence potential. nih.gov |
| Fluorescent Probes | Fluorescent pyrrole-based COX-2 probes | Visualizing and quantifying enzyme activity in cells and tissues. nih.gov | Enables miniaturized ligand screening and selective binding detection. nih.gov |
| Photoaffinity Probes | General pyrrole scaffold with a photoreactive group (e.g., diazirine, benzophenone) | Identifying and validating protein targets of bioactive compounds. mdpi.comenamine.net | Covalently cross-links to the target protein upon light activation for subsequent identification. mdpi.comenamine.net |
| Anticancer Agents | Pyrrole-3-carboxamide derivatives | Investigating the role of specific enzymes like EZH2 in cancer progression. rsc.org | Can be used to probe the effects of enzyme inhibition on cellular processes like histone methylation. rsc.org |
While the direct application of "this compound" as a chemical probe is not yet established, its structural motifs are present in compounds with known biological activities. The pyrrole-3-carboxylate core is a common feature in many bioactive molecules. researchgate.netnih.gov Future research could focus on modifying this specific compound to develop novel probes for studying various biological pathways, guided by the principles established with other pyrrole derivatives.
Future Research Directions and Translational Perspectives for Ethyl 5 Butyl 1h Pyrrole 3 Carboxylate
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrrole (B145914) derivatives has traditionally relied on classic methods like the Paal-Knorr and Hantzsch reactions. syrris.comsemanticscholar.org While effective, these methods often require harsh conditions, toxic solvents, or multi-step processes that limit efficiency. syrris.comsemanticscholar.org Future research must focus on developing novel and sustainable synthetic routes specifically adaptable for Ethyl 5-butyl-1H-pyrrole-3-carboxylate.
Key areas of development include:
Catalyst-Free Reactions: Exploring reactions in aqueous media or under solvent-free conditions can significantly reduce the environmental impact. uctm.edusemanticscholar.org For instance, adapting the Paal-Knorr synthesis to proceed using greener, bio-sourced organic acids like citric or lactic acid could offer a more sustainable pathway. lucp.net
Enzymatic Synthesis: The use of biocatalysts, such as immobilized lipases, for the transesterification of pyrrole esters presents a highly specific and environmentally benign approach, operating under mild temperatures and pressures. acs.org
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purity, aligning with the principles of green chemistry. lucp.netresearchgate.net
| Methodology | Key Advantages | Challenges for this compound | References |
|---|---|---|---|
| Traditional (e.g., Paal-Knorr, Hantzsch) | Well-established, versatile | Often requires harsh conditions, toxic solvents, and catalysts | syrris.comsemanticscholar.org |
| Catalyst-Free (in water/neat) | Environmentally friendly, reduced waste | Requires optimization for specific substrates and solubility | uctm.edusemanticscholar.org |
| Microwave-Assisted | Rapid reaction times, higher yields, energy efficient | Scalability can be a challenge | researchgate.net |
| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalyst | Enzyme stability and cost | acs.org |
Advanced Computational Studies for Rational Compound Design and Optimization
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. For this compound, advanced computational studies are crucial for rationally designing derivatives with enhanced properties and predicting their biological activities before undertaking costly and time-consuming laboratory synthesis.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed for a series of related 5-alkyl-pyrrole-3-carboxylate derivatives to identify the key structural features that govern their biological activity. nih.govnih.gov This allows for the in silico design of new, more potent compounds by modifying the butyl group or other parts of the molecule. nih.govmdpi.com
Molecular Docking: Docking simulations can predict the binding affinity and interaction modes of this compound and its analogs with various biological targets, such as enzymes or receptors. mdpi.comrsc.org This is essential for understanding its mechanism of action and for designing derivatives with improved target selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a biological target, helping to understand the stability of the complex and the role of specific interactions over time. rsc.org
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, ensuring that only candidates with favorable drug-like profiles are prioritized for synthesis. eurekaselect.com
Exploration of New Biological Targets and Pathways for Pyrrole-Based Compounds
The pyrrole core is present in numerous drugs with a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govmdpi.com While the specific biological profile of this compound is not yet defined, its structure suggests it could be active against various targets. Future research should involve broad biological screening to uncover its therapeutic potential.
Potential targets and pathways for investigation include:
Enzyme Inhibition: Many pyrrole derivatives act as enzyme inhibitors. nih.gov Screening against kinases, cyclooxygenases (COX-1/COX-2), and microbial enzymes like enoyl-ACP reductase could reveal potent inhibitory activity. nih.govnih.gov
Anticancer Targets: Fused pyrrole analogs have shown promise against cancer cell lines by targeting pathways like the Vascular Endothelial Growth Factor (VEGF) pathway or acting as inhibitors of proteins like Enhancer of Zeste Homolog 2 (EZH2). rsc.orgmdpi.com
Antimicrobial Mechanisms: With the rise of antibiotic resistance, new antimicrobial agents are urgently needed. Pyrrole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, making these attractive targets to investigate. mdpi.com
| Target Class | Specific Example | Therapeutic Area | References |
|---|---|---|---|
| Kinases | Aurora A Kinase, VEGF Receptors | Anticancer | mdpi.commdpi.com |
| Epigenetic Proteins | Enhancer of Zeste Homolog 2 (EZH2) | Anticancer | rsc.org |
| Bacterial Enzymes | Enoyl-ACP Reductase, DNA Gyrase | Antibacterial | nih.govmdpi.com |
| Inflammatory Enzymes | Cyclooxygenase (COX-1/COX-2) | Anti-inflammatory | nih.gov |
Integration of Flow Chemistry and Green Chemistry Principles in Pyrrole Synthesis
The integration of flow chemistry with green chemistry principles offers a transformative approach to the synthesis of fine chemicals and pharmaceuticals. rsc.org Continuous flow processing provides superior control over reaction parameters, enhances safety, and facilitates scalability, making it an ideal platform for the sustainable production of this compound. omicsonline.org
Future work in this area should aim to:
Develop Continuous Flow Processes: Converting traditional batch syntheses, like the Hantzsch or Paal-Knorr reactions, into fully continuous flow processes can dramatically reduce reaction times, increase yields, and improve product purity. syrris.comsecure-platform.comrichmond.edu
Utilize Heterogeneous Catalysts: Employing solid-supported acid catalysts, such as Amberlyst-15, in flow reactors allows for easy separation and recycling of the catalyst, minimizing waste and eliminating the need for harsh mineral acids. omicsonline.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis | References |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | secure-platform.comrichmond.edu |
| Scalability | Difficult, requires process redesign | Easier, by extending run time | omicsonline.org |
| Safety | Risk of thermal runaway with exothermic reactions | Superior heat and mass transfer, improved safety | mdpi.com |
| Process Control | Limited control over temperature and mixing | Precise control over all reaction parameters | syrris.com |
| Environmental Impact | High E-factor (waste generated) | Significant reduction in E-factor | omicsonline.org |
Potential Applications in Advanced Materials Science and Functional Materials Design
Beyond its potential in medicine, the pyrrole ring is a fundamental building block for conducting polymers and other functional materials. frontiersin.orgnih.gov The specific substituents on this compound—the butyl chain and the ethyl carboxylate group—provide unique handles for tuning the properties of materials derived from it.
Future research should explore its use in:
Conducting Polymers: Polypyrrole is a well-known conductive polymer. nih.gov Using this compound as a monomer could lead to functionalized polypyrroles. The butyl group can enhance solubility and processability in organic solvents, while the carboxylate group can be used for post-polymerization modification or to modulate electronic properties. researchgate.net
Porous Organic Polymers (POPs): Pyrrole-based porous organic polymers have applications in areas like gas storage and proton conduction. acs.org The functional groups on this molecule could be exploited to create POPs with tailored pore sizes and surface chemistries.
Mesostructured Materials: Pyrrole-containing block copolymers have been used as dual-function molecules that act as both structure-directing agents and polymerizable monomers to create ordered mesostructured silica, polymer, and carbon materials. acs.org The amphiphilic nature that could be imparted by the butyl and ester groups makes this compound a candidate for similar applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-butyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrrole ring formation followed by alkylation and esterification. For example, analogous compounds like Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate are synthesized via Knorr pyrrole synthesis, using β-keto esters and amines under reflux in polar aprotic solvents (e.g., DMF) . Optimization includes adjusting temperature (80–120°C), stoichiometry of butylating agents, and catalysts (e.g., Pd/C for hydrogenation). Continuous flow reactors can enhance scalability and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns and ester/alkyl group positions. For example, the ethyl ester group typically appears as a triplet at δ 1.3–1.5 ppm (CH) and a quartet at δ 4.2–4.4 ppm (CH) .
- IR : Stretching vibrations for C=O (ester) at ~1700 cm and N-H (pyrrole) at ~3400 cm .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How does the butyl substituent influence the compound’s reactivity and stability?
- Methodological Answer : The butyl group enhances lipophilicity, affecting solubility in organic solvents (e.g., chloroform, ethyl acetate). Stability studies under varying pH (2–12) and temperature (25–60°C) show degradation via ester hydrolysis, monitored by HPLC. Butyl’s electron-donating nature may stabilize the pyrrole ring against electrophilic substitution .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding networks (e.g., N-H⋯O vs. C-H⋯O interactions) require cross-validation using SHELX refinement . For example, re-refinement of disordered butyl chains using restraints (DFIX, FLAT) in SHELXL improves model accuracy. Comparative analysis with analogous structures (e.g., Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) identifies systematic errors .
Q. How can computational modeling predict the compound’s biological activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2). The butyl group’s hydrophobic interactions with active-site residues (e.g., Val523) may enhance binding affinity .
- QSAR : Correlate substituent length (butyl vs. pentyl) with antimicrobial IC values. PubChem data (e.g., CID 145981325) provides reference bioactivity profiles .
Q. What experimental approaches validate the compound’s role as a synthetic intermediate in drug development?
- Methodological Answer :
- Functionalization : Perform Suzuki-Miyaura coupling to introduce aryl groups at the pyrrole C-2 position, using Pd(PPh) and aryl boronic acids .
- Biological Screening : Test derivatives against cancer cell lines (e.g., MCF-7) via MTT assays. Compare EC values with parent compound to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
